molecular formula C16H11NO3 B12119152 Benzoic acid, 4-(5-phenyl-2-oxazolyl)- CAS No. 108783-73-9

Benzoic acid, 4-(5-phenyl-2-oxazolyl)-

Cat. No.: B12119152
CAS No.: 108783-73-9
M. Wt: 265.26 g/mol
InChI Key: PGOGNGOHXADTHK-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(5-phenyl-2-oxazolyl)-, is a heterocyclic derivative of benzoic acid featuring an oxazole ring substituted at the 4-position of the benzene core. The oxazole moiety (a five-membered ring containing nitrogen and oxygen) is further substituted with a phenyl group at its 5-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

108783-73-9

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

4-(5-phenyl-1,3-oxazol-2-yl)benzoic acid

InChI

InChI=1S/C16H11NO3/c18-16(19)13-8-6-12(7-9-13)15-17-10-14(20-15)11-4-2-1-3-5-11/h1-10H,(H,18,19)

InChI Key

PGOGNGOHXADTHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(5-phenyl-2-oxazolyl)- can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as 2-aminobenzoic acid, with a phenyl-substituted nitrile under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(5-phenyl-2-oxazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of benzoic acid, 4-(5-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The oxazole ring and benzoic acid moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:

Compound Name Key Structural Features Physicochemical Properties Synthetic Relevance
Benzoic acid, 4-(5-phenyl-2-oxazolyl)- 4-position oxazole with 5-phenyl substituent; free carboxylic acid group Moderate polarity due to oxazole and carboxylic acid; potential for hydrogen bonding Likely synthesized via cyclization or coupling reactions (similar to )
Benzo[d]oxazole-5-carboxylic acid (CAS 90322-32-0) Fused benzoxazole ring at 5-position; carboxylic acid directly attached to benzoxazole Higher acidity (pKa ~2–3) due to electron-withdrawing fused ring; lower solubility in nonpolar solvents Common intermediate for dyes and pharmaceuticals; synthesized via condensation routes
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS 60510-51-2) Oxadiazole ring (N,O-heterocycle) instead of oxazole; meta-substitution on benzoic acid Enhanced thermal stability; potential for π-π stacking interactions Used in coordination chemistry; synthesized via cycloaddition or oxidative coupling
4-[5-((Z)-Thioxothiazolidinyl)furan-2-yl]benzoic acid () Furan-thiazolidinone hybrid substituent; Z-configuration High molecular weight (MW 407.4); increased lipophilicity Explored for kinase inhibition; synthesized via Knoevenagel condensation
Methyl 4-[2-(4-(5-methyl-2-benzoxazolyl)phenyl)vinyl]benzoate (CAS 18039-18-4) Styryl linker between benzoxazole and benzoate ester; methyl ester group Enhanced fluorescence properties; ester group improves membrane permeability Applied in OLEDs; synthesized via Heck coupling or Wittig reactions

Pharmacological Potential

  • Benzazole Scaffolds : Benzoxazole and benzothiazole derivatives () exhibit antidiabetic, anti-inflammatory, and neuroprotective activities. The target compound’s oxazole-phenyl motif may similarly interact with biological targets like COX-2 or PPARγ .
  • Azo Derivatives : Azo-linked analogs () show promise as dyes and protease inhibitors, though the target compound’s lack of an azo group may reduce phototoxicity risks .

Biological Activity

Benzoic acid, 4-(5-phenyl-2-oxazolyl)-, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and detailed research findings.

Chemical Structure and Properties

Molecular Formula: C15H13N2O2
Molecular Weight: 253.28 g/mol
IUPAC Name: Benzoic acid, 4-(5-phenyl-2-oxazolyl)-

The compound features a benzoic acid moiety linked to a 2-oxazole ring substituted with a phenyl group. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial effectiveness of several benzoic acid derivatives, including 4-(5-phenyl-2-oxazolyl)-. The results demonstrated:

  • Inhibition of Bacterial Growth: The compound showed notable activity against various bacterial strains, particularly Gram-positive bacteria.
  • Mechanism of Action: The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The anticancer potential of benzoic acid, 4-(5-phenyl-2-oxazolyl)- has been investigated in various cancer cell lines. Key findings include:

  • Cell Proliferation Inhibition: The compound significantly reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Induction of Apoptosis: Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

A specific study reported that at a concentration of 10 µM, the compound induced apoptosis in MCF-7 cells by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic proteins.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, benzoic acid, 4-(5-phenyl-2-oxazolyl)- has shown promising anti-inflammatory effects:

  • Cytokine Inhibition: The compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
  • Mechanism: The anti-inflammatory action is attributed to the inhibition of NF-kB signaling pathways.

Case Studies

  • Study on Antimicrobial Properties:
    • A comprehensive evaluation was performed on the antimicrobial efficacy of benzoic acid derivatives. The study highlighted that the oxazole-containing derivatives exhibited enhanced activity compared to their non-substituted counterparts.
  • Cancer Cell Line Study:
    • A series of experiments conducted on various cancer cell lines demonstrated that benzoic acid, 4-(5-phenyl-2-oxazolyl)- led to a dose-dependent decrease in cell viability and increased apoptosis markers.
  • Inflammation Model:
    • In vivo studies using animal models showed that treatment with the compound resulted in reduced edema and inflammatory markers in models of acute inflammation.

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